Monomethyl fumarate

Vue d'ensemble

Description

Monomethyl fumarate (MMF), sold under the brand name Bafiertam, is a medication used for the treatment of relapsing forms of multiple sclerosis . It includes clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease in adults .

Synthesis Analysis

The starting monomethyl fumarate can be prepared by isomerization of the corresponding monomethyl maleate . Simple isocratic HPLC systems without tedious purification steps are elaborated for analyses of fumaric acid, its dimethyl and monomethyl ester .

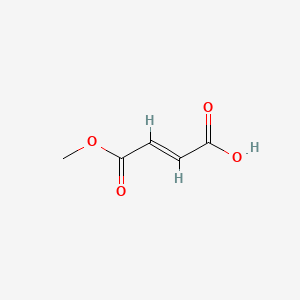

Molecular Structure Analysis

The molecular formula of Monomethyl fumarate is C5H6O4 . Its molecular weight is 130.099 g/mol .

Chemical Reactions Analysis

Monomethyl fumarate can be used as a reactant to synthesize Jumonji C domain-containing histone demethylases (JCHDMs) inhibitor . Simple isocratic HPLC systems without tedious purification steps are elaborated for analyses of fumaric acid, its dimethyl and monomethyl ester, useful for analyses in biological matrices .

Physical And Chemical Properties Analysis

More detailed physical and chemical properties may be found in the manufacturer’s safety data sheet .

Applications De Recherche Scientifique

Treatment for Osteoarthritis

MMF has been studied as a potential treatment for osteoarthritis. It is believed to work by balancing the proportions of proinflammatory macrophage type 1 (M1) and anti-inflammatory macrophage type 2 (M2), which could be a new therapeutic target in osteoarthritis . In a study, both systemic dimethyl fumarate (DMF) and local intra-articular MMF showed improvements in gait parameters and the nociceptive recovery of the mechanical threshold assessment .

Treatment for Multiple Sclerosis

MMF is used in the treatment of relapsing forms of Multiple Sclerosis (MS). MS is a prevalent neurologic autoimmune disorder affecting two million people worldwide. Symptoms include gait abnormalities, perception and sensory losses, cranial nerve pathologies, pain, cognitive dysfunction, and emotional aberrancies . MMF is well-tolerated, safe, and effective in the treatment of relapsing-remitting MS .

Bioanalysis in Human Plasma

A simple, rapid, and sensitive LC-MS/MS method was developed and validated for the quantification of MMF in human plasma . This can be useful in pharmacokinetic studies and in monitoring the levels of MMF in patients undergoing treatment .

Pharmacokinetic Study

MMF has been the subject of bioanalytical method development and validation studies. These studies are crucial for understanding how the drug is absorbed, distributed, metabolized, and excreted in the body .

Mécanisme D'action

Target of Action

Monomethyl fumarate (MMF) primarily targets the Nuclear factor erythroid 2-related factor 2 (NFE2L2 or NRF2) . NRF2 is a basic leucine zipper (bZIP) protein that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .

Mode of Action

MMF interacts with its target, NRF2, by altering its transcription factor . This alteration leads to the regulation of the expression of antioxidant proteins, which play a crucial role in protecting against oxidative damage caused by injury and inflammation .

Biochemical Pathways

The primary biochemical pathway affected by MMF is the NRF2 pathway . The activation of this pathway leads to the expression of antioxidant proteins that protect against oxidative damage. This protection is particularly important in conditions characterized by injury and inflammation .

Pharmacokinetics

MMF is the active metabolite of dimethyl fumarate (DMF) and is responsible for its therapeutic efficacy . After oral administration, DMF is rapidly hydrolyzed in the intestinal mucosa to MMF . Peak concentrations of MMF are achieved within 5-6 hours . The pharmacokinetic parameters of MMF include maximum observed concentration, time to reach maximum observed concentration, apparent half-life of the drug in plasma, and area under the plasma concentration-time curve (AUC) from time zero (dosing time) to the last time point with measurable analyte concentration .

Result of Action

The action of MMF results in a variety of molecular and cellular effects. It has been shown to increase cellular redox potential, glutathione, ATP levels, and mitochondrial membrane potential . Furthermore, MMF treatment significantly improves cell viability after toxic oxidative challenge . In the context of neuroprotection, MMF has been shown to prevent morphologic changes induced by bright light exposure in a dose-dependent manner .

Action Environment

The action, efficacy, and stability of MMF can be influenced by various environmental factors. It’s important to note that like all medications, MMF should be stored under appropriate conditions to maintain its stability and efficacy .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(E)-4-methoxy-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHAVTQWNUWKEO-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016498 | |

| Record name | Monomethyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Monomethyl fumarate | |

CAS RN |

2756-87-8 | |

| Record name | Monomethyl fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2756-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monomethyl fumarate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002756878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monomethyl fumarate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Monomethyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hydrogen fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOMETHYL FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45IUB1PX8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1676644.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(2-furoyl)piperazin-1-yl]acetamide](/img/structure/B1676650.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1676654.png)

![2-(1,3-benzodioxol-5-yl)-N-[5-methyl-4-[1-(2-methylbenzoyl)-2,3-dihydroindol-5-yl]-1,3-thiazol-2-yl]acetamide](/img/structure/B1676655.png)

![N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B1676657.png)

![1-{4-[4-(1,3-Benzodioxol-5-ylcarbonyl)piperazin-1-yl]phenyl}ethanone](/img/structure/B1676658.png)